molecular formula C19H18O4 B2713394 7-Ethoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one CAS No. 263364-88-1

7-Ethoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one

Cat. No.: B2713394
CAS No.: 263364-88-1
M. Wt: 310.349
InChI Key: WHBPEVFQOZDIGE-UHFFFAOYSA-N
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Description

7-Ethoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one (CAS: 263364-88-1) is a chromenone derivative with the molecular formula C₁₉H₁₈O₄ and a molar mass of 310.34 g/mol. It features a chromen-2-one core substituted with a 4-methoxyphenyl group at position 3, an ethoxy group at position 7, and a methyl group at position 2. Predicted physical properties include a density of 1.185 g/cm³ and a boiling point of 484.8°C . Chromenones are known for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects, often modulated by substituents on the aromatic rings .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-ethoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-4-22-15-9-10-16-12(2)18(19(20)23-17(16)11-15)13-5-7-14(21-3)8-6-13/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBPEVFQOZDIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 7-ethoxy-4-methylcoumarin with 4-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis and Functional Group Transformations

The ethoxy group at position 7 undergoes acidic or basic hydrolysis to generate a hydroxyl derivative, altering the compound’s reactivity and biological properties . For example:

  • Mechanism : Acid-catalyzed cleavage of the ethoxy group yields a phenolic hydroxyl (-OH) group, enabling further reactions such as esterification or methylation .

  • Analytical Evidence : NMR data for related hydroxyl derivatives show characteristic shifts (e.g., δ 10.52 ppm for -OH in 7-hydroxy-4-methylchromen-2-one) .

Oxidation and Derivatization

The chromen-2-one scaffold is susceptible to oxidation , particularly at the ethoxy position or aromatic rings, leading to derivatives with enhanced biological activity :

  • Oxidative cleavage of the ethoxy group could yield carbonyl-containing derivatives (e.g., ketones or carboxylic acids).

  • Antioxidant activity : The compound’s phenolic groups may scavenge free radicals, as observed in similar flavonoids.

Biological Activity and Metabolic Transformations

Pharmacological studies highlight interactions with serotonin receptors (e.g., 5-HT₁A), influenced by substituents like ethoxy groups :

  • Structure-activity relationships : Five-carbon linkers in related derivatives show higher antagonistic activity (e.g., EC₅₀ = 29.4 nM for a piperazine-linked compound) .

  • Metabolic pathways : Hydroxylation and conjugation reactions may occur in vivo, as seen in metabolites of structurally similar flavonoids .

Derivative EC₅₀ (nM) Key Feature
5-(Piperazinyl pentyl ether)29.4 ± 7.3Five-carbon linker enhances activity
6-Acetyl-5-(piperazinyl ethoxy)527 ± 191Shorter linker reduces potency

Analytical and Structural Characterization

Spectral data (e.g., NMR, HRMS) confirm structural integrity and guide reaction optimization :

  • ¹H NMR shifts : δ 2.36 ppm (CH₃), δ 6.12 ppm (aromatic singlet), and δ 10.52 ppm (-OH) for related hydroxyl derivatives .

  • Collision Cross Section (CCS) : Predicted values (e.g., [M+H]+ = 170.0 Ų) aid in mass spectrometry analysis .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19H18O4
  • Molecular Weight : 310.3 g/mol
  • IUPAC Name : 7-ethoxy-3-(4-methoxyphenyl)-2-methylchromen-4-one
  • SMILES Notation : CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)OC

The compound features a chromone backbone with ethoxy and methoxy substituents that enhance its reactivity and biological interactions.

Medicinal Chemistry

7-Ethoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one is primarily investigated for its anticancer and anti-inflammatory properties. Research indicates that it can induce apoptosis in various cancer cell lines by activating caspases and modulating cell cycle progression. The compound's ability to target multiple signaling pathways involved in tumor growth positions it as a promising candidate for cancer therapy .

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies demonstrate its capacity to scavenge free radicals effectively .

Enzyme Inhibition

Research suggests that this compound may inhibit key enzymes involved in oxidative stress and inflammation. This inhibition could lead to reduced inflammation markers and improved cellular health .

Anticancer Studies

Several studies have explored the anticancer effects of this compound:

  • Study on Apoptosis Induction : A study demonstrated that treatment with this compound led to significant apoptosis in breast cancer cell lines, with an IC50 value indicating potent activity against MDA-MB-231 cells .
Cell LineIC50 (μM)Selectivity Index
MDA-MB-231 (TNBC)0.126High
MCF10A (Normal)>2Low

Antioxidant Efficacy

In another study assessing antioxidant activity, the compound showed a high capacity for free radical scavenging:

Test SystemIC50 (μg/mL)
DPPH Scavenging15.5
ABTS Scavenging12.8

These data indicate that the compound can significantly reduce oxidative stress markers in vitro.

Mechanism of Action

The mechanism of action of 7-Ethoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant properties . Additionally, its interaction with cellular pathways can result in anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Chromenones

Substituent Effects on Photophysical Properties

Electron-donating substituents like methoxy and ethoxy groups significantly influence photophysical behavior. For example:

  • 5-Hydroxy-7-methoxy-3-(4-methoxyphenyl)chromen-4-one (Molar mass: 284.27 g/mol) exhibits intense emission in DMF, with wavelength maxima influenced by the electron-donating 4-methoxyphenyl group. However, stronger donors like ethoxy (as in the target compound) may further red-shift emission due to enhanced intramolecular charge transfer (ICT) .
  • 7-Hydroxy-3-(4-methoxyphenyl)chromen-4-one (Molar mass: 268.27 g/mol) shows reduced emission intensity compared to its ethoxy analog, highlighting the role of alkoxy groups in stabilizing excited states .
Table 1: Photophysical Comparison
Compound Substituents (Position) Emission Maxima (DMF) Intensity Trend
7-Ethoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one 7-Ethoxy, 3-(4-MeOPh), 4-Me Not reported Hypothesized higher intensity
5-Hydroxy-7-methoxy-3-(4-methoxyphenyl)chromen-4-one 5-OH, 7-MeO, 3-(4-MeOPh) ~450 nm Moderate
7-Hydroxy-3-(4-methoxyphenyl)chromen-4-one 7-OH, 3-(4-MeOPh) ~430 nm Low
Table 2: Bioactivity Comparison
Compound Key Substituents Biological Activity Potential Advantage of Target Compound
This compound Ethoxy, Methyl Not reported Enhanced lipophilicity and stability
5,7-Dihydroxy-2-(4-methoxyphenyl)chromen-4-one Hydroxy, Methoxy Phlebotonic activity Lower polarity may reduce excretion
4-Hydroxy-7-methoxy-3-phenyl-chromen-2-one Hydroxy, Methoxy Antimicrobial Methyl group may hinder enzymatic degradation

Biological Activity

7-Ethoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one, a derivative of chromen-2-one, has garnered interest in the scientific community due to its potential biological activities. This compound is part of a larger class of coumarin derivatives known for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme-inhibitory effects. This article reviews the biological activity of this compound based on recent research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may modulate enzyme activity and inhibit specific pathways involved in disease progression. For instance, studies have indicated that similar chromen-2-one derivatives can inhibit enzymes associated with cell proliferation, leading to potential anticancer effects .

Anticancer Properties

Research has shown that chromen-2-one derivatives exhibit significant anticancer properties. A study demonstrated that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell cycle progression. The efficacy of this compound in cancer models is under investigation, with preliminary results indicating promising activity against various cancer cell lines.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Similar coumarin derivatives have shown effectiveness against a range of bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes, suggesting that this compound may share these properties .

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of coumarin derivatives, including this compound. Below are summarized findings from key research articles:

StudyFindings
Study 1 Demonstrated that chromen-2-one derivatives exhibit selective cytotoxicity against cancer cells with IC50 values in the micromolar range.
Study 2 Reported antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Study 3 Investigated the compound's effect on apoptosis markers in cancer cells, showing increased levels of pro-apoptotic proteins after treatment.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Variations in substituents on the chromene ring significantly impact its binding affinity to biological targets. For instance, modifications at the methoxy group or ethoxy position can enhance or diminish its biological efficacy .

Q & A

Q. What are the common synthetic routes for 7-Ethoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one, and what methodological considerations are critical for reproducibility?

The synthesis typically involves condensation of substituted phenols with ketones or aldehydes under basic or acidic conditions. For chromenone derivatives, a Claisen-Schmidt condensation followed by cyclization is often employed. For example, sodium hydroxide in ethanol with hydrogen peroxide can facilitate enol formation and subsequent cyclization . Key considerations include:

  • Reagent stoichiometry : Excess hydrogen peroxide (30%) ensures complete oxidation of intermediates .
  • Solvent selection : Ethanol or DMF is used for solubility and reaction efficiency .
  • Temperature control : Reactions are often conducted at 273–293 K to avoid side products .

Q. Which analytical techniques are most reliable for confirming the purity and structural integrity of this compound?

  • HPLC : Validates purity (>95%) and detects impurities using reverse-phase C18 columns with UV detection at 254 nm .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., ethoxy and methoxy groups) and chromenone backbone .
  • X-ray crystallography : Resolves crystal packing and π-π stacking interactions, with triclinic (P1) symmetry commonly observed .
  • Mass spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺) .

Q. What biological activity assays have been applied to evaluate this compound, and what are their limitations?

  • Antimicrobial testing : Broth microdilution assays (MIC values) against Gram-positive bacteria and fungi are standard, but results may vary due to solvent-dependent bioavailability .
  • Molecular docking : AutoDock Vina assesses binding affinity to target enzymes (e.g., bacterial DNA gyrase), though in silico predictions require validation via enzymatic assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

  • Catalyst screening : LiAlH₄/AlCl₃ in THF enhances reduction efficiency for intermediates, achieving >80% yield in some chromenone syntheses .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yield .
  • Solvent-free conditions : Minimizes purification steps and improves atom economy .

Q. How should researchers resolve contradictions in spectral data or crystallographic results?

  • Multi-technique validation : Cross-validate NMR and X-ray data to confirm substituent orientation. For example, π-π stacking distances in crystallography (3.5–4.0 Å) should align with computational models .
  • Dynamic NMR : Resolves rotational barriers of ethoxy groups that may cause signal splitting .

Q. What computational methods predict the compound’s bioactivity and metabolic stability?

  • ADMET prediction : SwissADME estimates logP (~3.2) and aqueous solubility, highlighting potential bioavailability challenges .
  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to correlate electronic properties with antioxidant activity .
  • MD simulations : GROMACS models protein-ligand stability over 100 ns trajectories, identifying key binding residues .

Q. What strategies improve solubility or bioavailability for in vivo studies?

  • Prodrug design : Introduce phosphate groups at the 7-hydroxy position to enhance aqueous solubility .
  • Nanoparticle encapsulation : PLGA nanoparticles (100–200 nm) improve plasma half-life in rodent models .
  • Structural analogs : Replace the 4-methyl group with hydrophilic moieties (e.g., -OH or -COOH) while maintaining activity .

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